molecular formula C19H21ClN4 B4068217 4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride

4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride

Cat. No. B4068217
M. Wt: 340.8 g/mol
InChI Key: GLKPKUMFJFGNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazoline derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and receptors in the body, leading to its therapeutic effects. It has also been shown to modulate the production of certain neurotransmitters in the brain, leading to its potential in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the production of certain neurotransmitters in the brain. It has also been shown to have potential in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have various effects on the body, making it a promising compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.

Future Directions

There are several future directions for the research of 4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride. One potential direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which will be essential for the development of safe and effective therapeutic drugs.
Conclusion:
In conclusion, 4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride is a quinazoline derivative that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and mood disorders make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects, which will be essential for the development of safe and effective therapeutic drugs.

Scientific Research Applications

4-(4-benzyl-1-piperazinyl)quinazoline hydrochloride has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-tumor, anti-inflammatory, and anti-depressant properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4.ClH/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)20-15-21-19;/h1-9,15H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKPKUMFJFGNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)quinazoline;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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